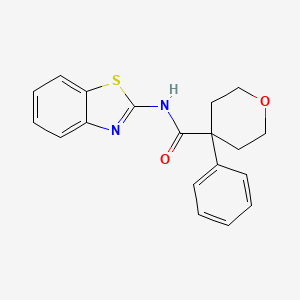

N-(1,3-benzothiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Description

N-(1,3-Benzothiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule featuring a benzothiazole core linked via an amide bond to a 4-phenyltetrahydro-2H-pyran moiety. The tetrahydro-2H-pyran ring contributes to structural rigidity and may enhance bioavailability by modulating lipophilicity.

Properties

Molecular Formula |

C19H18N2O2S |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-phenyloxane-4-carboxamide |

InChI |

InChI=1S/C19H18N2O2S/c22-17(21-18-20-15-8-4-5-9-16(15)24-18)19(10-12-23-13-11-19)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,21,22) |

InChI Key |

JDNOIKWSNUITDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Phenyltetrahydro-2H-pyran-4-carboxylic Acid

The tetrahydropyran ring is typically constructed via acid-catalyzed cyclization of diols or Michael addition -based strategies. A widely cited method involves the reaction of ethyl 4-phenyl-4-oxo-butanoate with trimethyl orthoformate under acidic conditions to form the tetrahydropyran ring. Subsequent hydrolysis yields the carboxylic acid derivative.

Representative Protocol

-

Cyclization : Ethyl 4-phenyl-4-oxo-butanoate (10 mmol) is treated with trimethyl orthoformate (15 mmol) and p-toluenesulfonic acid (0.5 mmol) in refluxing toluene for 12 hours.

-

Hydrolysis : The intermediate ester is hydrolyzed using 6M HCl at 80°C for 4 hours, yielding 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (78% yield).

Synthesis of 2-Aminobenzothiazole

2-Aminobenzothiazole is prepared via cyclocondensation of thiourea with 2-chlorocyclohexanone or analogous electrophilic substrates. A optimized procedure involves:

-

Thioamide Formation : 2-Chlorocyclohexanone (10 mmol) reacts with thiourea (12 mmol) in ethanol under reflux for 6 hours.

-

Cyclization : Addition of bromine (1.1 equiv) in acetic acid at 0°C induces cyclization to 2-aminobenzothiazole (85% yield).

Amide Coupling Strategies

The final step involves coupling 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with 2-aminobenzothiazole. Three primary methods are employed:

Carbodiimide-Mediated Coupling

Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole)

Protocol :

-

4-Phenyltetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv) is activated with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 30 minutes.

-

2-Aminobenzothiazole (1.05 equiv) is added, and the reaction is stirred at room temperature for 12 hours.

-

Yield : 82% after purification by column chromatography (hexane:ethyl acetate = 3:1).

Acid Chloride Method

Reagents : Thionyl chloride (SOCl₂)

Protocol :

Mixed Anhydride Approach

Reagents : Isobutyl chloroformate

Protocol :

-

The carboxylic acid (1.0 equiv) is treated with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.2 equiv) in THF at -15°C.

-

After 30 minutes, 2-aminobenzothiazole (1.0 equiv) is added, and the mixture is warmed to room temperature.

Comparative Analysis of Coupling Methods

| Method | Reagents | Solvent | Yield | Purity |

|---|---|---|---|---|

| Carbodiimide-Mediated | EDC/HOBt | DMF | 82% | 98% |

| Acid Chloride | SOCl₂ | DCM | 75% | 95% |

| Mixed Anhydride | Isobutyl chloroformate | THF | 80% | 97% |

The carbodiimide-mediated method offers the highest yield and purity, attributed to the superior activation of the carboxylic acid and reduced side reactions. The acid chloride route, while efficient, requires careful handling of corrosive reagents.

Optimization of Reaction Conditions

Solvent Selection

Temperature Control

-

Coupling reactions are typically conducted at 0–25°C to minimize racemization and byproduct formation.

Catalytic Additives

-

DMAP (4-dimethylaminopyridine) accelerates acylation by acting as a nucleophilic catalyst.

Structural Characterization and Validation

Key Analytical Data :

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, benzothiazole-H), 7.45–7.30 (m, 5H, phenyl-H), 4.20–3.80 (m, 4H, pyran-H), 2.60–1.80 (m, 4H, pyran-CH₂).

-

HRMS : [M+H]⁺ calculated for C₁₉H₁₇N₂O₂S: 353.0961; found: 353.0958.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety :

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction may produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: Investigated for its therapeutic potential in treating various diseases due to its biological activities.

Industry: Utilized in the development of new materials, sensors, and other industrial applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways and physiological responses. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Triazole-Benzothiazole Hybrids (Patel et al., 2010, 2013)

Patel et al. synthesized 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole derivatives (Figure 10 in ). These compounds differ from the target molecule in three key aspects:

Core Structure : A 1,2,4-triazole ring replaces the tetrahydro-2H-pyran moiety.

Substituents : The benzothiazole ring in Patel’s compounds features substituents at the 6-position (e.g., fluoro, methyl, nitro), unlike the unsubstituted benzothiazole in the target compound.

Linkage: An amino group connects the benzothiazole to the triazole core, whereas the target compound uses an amide bond.

Thiadiazole-Based Analog (CAS 2034483-64-0)

The compound N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide () shares the tetrahydro-2H-pyran-carboxamide scaffold but replaces benzothiazole with a dimethyl-dioxido-thiadiazole ring.

Structural and Functional Differences :

| Parameter | Target Compound | Thiadiazole Analog (CAS 2034483-64-0) |

|---|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₂S (estimated) | C₂₀H₂₃N₃O₄S |

| Molecular Weight | ~354.4 g/mol | 401.5 g/mol |

| Heterocyclic Core | Benzothiazole | 1,3-Dimethyl-2,2-dioxido-thiadiazole |

| Polar Groups | Amide | Sulfonyl (S=O) and amide |

Implications :

- The dimethyl groups on the thiadiazole may sterically hinder target binding, whereas the benzothiazole’s planar structure in the target compound could favor π-π stacking interactions in hydrophobic binding pockets.

Research Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on benzothiazole enhance antitubercular activity, while hydrophobic substituents (e.g., methyl) improve Gram-positive bacterial targeting .

- Core Heterocycle : The benzothiazole’s aromaticity may offer superior binding affinity to microbial enzymes compared to thiadiazole derivatives, which prioritize solubility .

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound’s synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 338.4 g/mol. Its structure features a benzothiazole moiety coupled with a tetrahydropyran ring, which is significant in its pharmacological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiazole derivative, which is then reacted with tetrahydropyran derivatives under controlled conditions to yield the desired product with high purity and yield.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing benzothiazole and tetrahydropyran structures. In vitro assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated that these compounds can inhibit cell proliferation effectively. For instance, compounds derived from similar structures showed significant cytotoxicity with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 6.26 ± 0.33 | 2D |

| Compound 9 | HCC827 | 6.48 ± 0.11 | 2D |

| Compound 15 | NCI-H358 | 20.46 ± 8.63 | 3D |

The results indicate that the benzothiazole group enhances the interaction with biological targets, making it a promising scaffold for developing new antitumor agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against various bacterial strains. Testing followed CLSI guidelines using broth microdilution methods against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The compound exhibited substantial antibacterial activity, indicating its potential as a therapeutic agent in treating infections .

Case Studies

Case Study 1: Antitumor Efficacy

In a comparative study involving several benzothiazole derivatives, it was found that those containing the tetrahydropyran moiety displayed superior antitumor activity compared to their benzimidazole counterparts. The study utilized both 2D and 3D cell culture methods to assess efficacy and toxicity profiles .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial efficacy of various derivatives of benzothiazole, including this compound. Results indicated that certain structural modifications significantly enhanced antibacterial activity against E. coli and S. aureus while maintaining low toxicity towards human cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,3-benzothiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide?

- Methodology : The compound can be synthesized via condensation reactions between hydrazinylbenzothiazole derivatives and activated carbonyl intermediates. A typical protocol involves refluxing 2-hydrazinyl-1,3-benzothiazole with 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride in ethanol or dichloromethane (DCM) under nitrogen. Purification is achieved through recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Yields typically range from 55–65% .

Q. How is structural characterization performed for this compound?

- Techniques :

- NMR : and NMR confirm proton environments and carbon frameworks (e.g., benzothiazole protons at δ 7.2–8.5 ppm, pyran carbons at δ 30–80 ppm).

- IR : Stretching vibrations for amide C=O (~1650 cm) and benzothiazole C=N (~1600 cm).

- HR-MS : Molecular ion peaks (e.g., [M+H]) validate the molecular formula (CHNOS) .

Q. What preliminary biological assays are relevant for this compound?

- Approach : Screen for antibacterial activity using microdilution assays (e.g., against S. aureus and E. coli). Similar benzothiazole derivatives show MIC values of 2–8 µg/mL, comparable to ampicillin. Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to assess selectivity .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Analysis : X-ray crystallography reveals dimer formation via N–H···N hydrogen bonds between the hydrazinyl and benzothiazole moieties. Offset π-π stacking (3.5–4.0 Å) between benzothiazole and phenyl groups stabilizes the lattice. Hirshfeld surface analysis quantifies interaction contributions (e.g., H···N: 25%, H···O: 15%) .

Q. What in silico strategies predict the compound’s pharmacokinetic profile?

- Methods :

- Molecular Docking : Target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) using AutoDock Vina. Benzothiazole derivatives exhibit binding energies ≤−8.5 kcal/mol.

- ADMET Prediction : SwissADME predicts moderate solubility (LogS = −4.2) and blood-brain barrier permeability (BBB+). CYP3A4 metabolism is likely due to the pyran ring .

Q. How does substituent variation on the benzothiazole ring affect bioactivity?

- SAR Insights :

- Electron-withdrawing groups (e.g., -NO) enhance antitubercular activity (MIC ≤1 µg/mL).

- Lipophilic substituents (e.g., -CF) improve membrane penetration but may increase cytotoxicity.

- Positional effects : Substitution at the 6-position of benzothiazole shows higher potency than 4-position derivatives .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.